molecular formula C10H13N3 B12824326 N-Ethyl-1-methyl-1H-benzo[d]imidazol-2-amine

N-Ethyl-1-methyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B12824326
M. Wt: 175.23 g/mol
InChI Key: WOZJNZYOXWVNOQ-UHFFFAOYSA-N
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Description

N-Ethyl-1-methyl-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1-methyl-1H-benzo[d]imidazol-2-amine typically involves the reaction of 1-methyl-1H-benzo[d]imidazol-2-amine with ethylating agents. One common method is the alkylation of 1-methyl-1H-benzo[d]imidazol-2-amine using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar alkylation reactions with optimized conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1-methyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-ethyl-1-methyl-1H-benzo[d]imidazol-2-one using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: N-Ethyl-1-methyl-1H-benzo[d]imidazol-2-one.

    Reduction: Various amine derivatives.

    Substitution: Substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

N-Ethyl-1-methyl-1H-benzo[d]imidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-1-methyl-1H-benzo[d]imidazol-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-benzo[d]imidazol-2-amine: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.

    N-Ethyl-1H-benzo[d]imidazol-2-amine: Lacks the methyl group, which may influence its solubility and interaction with biological targets.

Uniqueness

N-Ethyl-1-methyl-1H-benzo[d]imidazol-2-amine is unique due to the presence of both ethyl and methyl groups, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This dual substitution pattern may also influence its binding affinity to molecular targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

N-ethyl-1-methylbenzimidazol-2-amine

InChI

InChI=1S/C10H13N3/c1-3-11-10-12-8-6-4-5-7-9(8)13(10)2/h4-7H,3H2,1-2H3,(H,11,12)

InChI Key

WOZJNZYOXWVNOQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=CC=CC=C2N1C

Origin of Product

United States

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